molecular formula C13H8IN3O2S B6357380 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline CAS No. 1159976-49-4

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Cat. No. B6357380
CAS RN: 1159976-49-4
M. Wt: 397.19 g/mol
InChI Key: TWSCJONEUITPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline, also known as ITCH, is a synthetic compound that has been used in scientific research for various purposes. It has been studied for its ability to be used as a synthetic reagent, as a fluorescent label for proteins, and as a fluorescent tracer for imaging and tracking processes. ITCH has also been studied for its potential to be used in drug development, as well as its potential to be used as an imaging agent for medical diagnostics.

Scientific Research Applications

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has been used in a variety of scientific research applications. It has been used as a fluorescent label for proteins, as a fluorescent tracer for imaging and tracking processes, and as a synthetic reagent. 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has also been studied for its potential to be used in drug development, as well as its potential to be used as an imaging agent for medical diagnostics.

Mechanism of Action

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a fluorescent compound that is capable of binding to proteins, nucleic acids, and other molecules. The binding of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline to proteins and other molecules is believed to be mediated by hydrogen bonding and electrostatic interactions. The binding of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline to proteins and other molecules results in the fluorescence of the compound, which can be used to track and image processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline are not well understood. However, it is believed that 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline may have the potential to be used as an imaging agent for medical diagnostics, as well as for drug development.

Advantages and Limitations for Lab Experiments

The use of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, and it is capable of binding to proteins, nucleic acids, and other molecules. Additionally, 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a fluorescent compound, which makes it useful for imaging and tracking processes. However, the use of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline in laboratory experiments also has some limitations. For example, the binding of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline to proteins and other molecules is not as strong as that of other fluorescent compounds, and the fluorescence of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is not as bright as that of other fluorescent compounds.

Future Directions

There are several potential future directions for the use of 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline. 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline could be used as a fluorescent label for proteins, as a tracer for imaging and tracking processes, and as a synthetic reagent. Additionally, 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline could be used as an imaging agent for medical diagnostics and for drug development. Finally, 5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline could be used as a fluorescent probe for studying biochemical and physiological processes.

Synthesis Methods

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline can be synthesized by reacting 5-iodo-3-thiophene-2-carboxylic acid with hydrazine hydrate in the presence of a base, such as sodium hydroxide. The reaction takes place in aqueous solution at room temperature, and the product is isolated by recrystallization. The product is then purified by column chromatography.

properties

IUPAC Name

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCJONEUITPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

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